molecular formula C15H28N2O4 B7916851 {3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid

{3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B7916851
M. Wt: 300.39 g/mol
InChI Key: BGBKYYHGOAXCRC-UHFFFAOYSA-N
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Description

{3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves multiple steps, starting with the protection of the amine group using the tert-butoxycarbonyl (Boc) group. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The piperidine ring is then functionalized with an acetic acid moiety through various synthetic strategies, including nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and temperature control, as well as the use of high-purity reagents and solvents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

{3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Chemistry

In chemistry, {3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and further functionalization, making it a valuable building block in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structural features may allow it to interact with specific biological targets, providing insights into the mechanisms of action of related compounds.

Medicine

In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceutical agents. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its reactivity and functional groups make it suitable for use in various chemical processes and applications.

Mechanism of Action

The mechanism of action of {3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected under acidic conditions, revealing a free amine that can participate in further reactions . The piperidine ring and acetic acid moiety may also interact with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    {3-[(tert-Butoxycarbonyl)-amino]-piperidin-1-yl}-acetic acid: Similar structure but lacks the ethyl group.

    {3-[(tert-Butoxycarbonyl)-methyl-amino]-piperidin-1-yl}-acetic acid: Similar structure but with a methyl group instead of an ethyl group.

    {3-[(tert-Butoxycarbonyl)-propyl-amino]-piperidin-1-yl}-acetic acid: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

The uniqueness of {3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid lies in its specific combination of functional groups and structural features. The presence of the Boc-protected amine, piperidine ring, and acetic acid moiety allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-[3-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-17(14(20)21-15(2,3)4)10-12-7-6-8-16(9-12)11-13(18)19/h12H,5-11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBKYYHGOAXCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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